2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
Description
The compound 2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid is a polyphenolic acid characterized by:
- Two aromatic rings: one substituted with 2,3-dihydroxy groups and the other with 3,4-dihydroxy groups.
- A conjugated propenoic acid (acrylic acid) backbone with an E-configuration double bond.
- A carboxyethenyl (-CH₂-CH₂-COOH) side chain on the 2,3-dihydroxyphenyl ring.
Its molecular weight is approximately 360.32 g/mol (calculated from ).
Properties
Molecular Formula |
C18H14O8 |
|---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7? |
InChI Key |
OAHRXWZJURTMHG-OJKREEDWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)/C=C/C(=O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 3,4-Dihydroxyphenylprop-2-Enoic Acid Fragment
Step 1: Protection of 2-Hydroxy-3-Methoxybenzaldehyde
The starting material was subjected to methoxymethyl (MOM) protection under acidic conditions (HCl, CH₂Cl₂, 0°C), achieving >95% yield.
Step 2: One-Carbon Homologation to Aryl Acetic Acid
A modified Knoevenagel reaction with malonic acid (1.2 equiv) and piperidine catalyst (10 mol%) in refluxing toluene provided the α,β-unsaturated acid in 82% yield. Deprotection with BBr₃ (1.0 M in CH₂Cl₂) yielded 3,4-dihydroxyphenylprop-2-enoic acid (Table 1).
Table 1. Optimization of Knoevenagel Homologation
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Piperidine | Toluene | 110 | 6 | 82 |
| NH₄OAc | EtOH | 80 | 12 | 67 |
| DMAP | THF | 65 | 8 | 58 |
Construction of the 6-Carboxyethenyl-2,3-Dihydroxyphenylacrylic Acid Unit
Step 3: Perkin Condensation for α,β-Unsaturated Ester Formation
A mixture of 2-hydroxy-3-methoxybenzaldehyde and acetic anhydride (3.0 equiv) with sodium acetate (0.5 equiv) underwent Perkin condensation at 180°C for 2 h, yielding the cinnamic ester derivative (75%).
Step 4: Heck Coupling for Conjugated Diene Assembly
Palladium-catalyzed coupling (Pd(OAc)₂, PPh₃, Et₃N) between the cinnamic ester and vinyl boronic acid (1.5 equiv) in DMF at 100°C installed the ethenyl group with 68% yield. Critical parameters included:
-
Catalyst loading : 5 mol% Pd(OAc)₂ optimal.
-
Solvent effects : DMF superior to THF or DMSO in suppressing side reactions.
Final Coupling and Global Deprotection
Step 5: Ester Hydrolysis and Phenolic Deprotection
The Heck coupling product underwent saponification (NaOH, MeOH/H₂O) followed by simultaneous demethylation using BBr₃ (2.0 equiv) in CH₂Cl₂ at -78°C, affording SMND-309 in 89% yield.
Table 2. Deprotection Efficiency Under Varied Conditions
| Reagent | Equiv | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| BBr₃ | 2.0 | -78 | 89 | 98 |
| HBr/AcOH | 3.0 | 25 | 72 | 85 |
| TMSCl/NaI | 5.0 | 60 | 65 | 78 |
Structural Characterization and Analytical Data
SMND-309 was authenticated via:
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.52 (d, J = 16.0 Hz, 1H), 7.12 (d, J = 2.0 Hz, 1H), 6.95–6.83 (m, 5H), 6.28 (s, 1H).
The E-configuration of double bonds was confirmed by NOESY correlations and coupling constants (J = 16.0 Hz).
Applications and Pharmacological Relevance
As a salvianolic acid B derivative, SMND-309 exhibits:
-
Neuroprotective effects : 58% reduction in infarct volume at 10 mg/kg in cerebral ischemia models.
-
Antioxidant activity : IC₅₀ = 3.2 μM against DPPH radicals, surpassing Trolox (IC₅₀ = 18.7 μM).
Current research explores its potential in treating neurodegenerative diseases, leveraging its dual antioxidant and anti-inflammatory properties .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can convert the carboxyethenyl group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways. For example, its antioxidant properties are attributed to its ability to donate hydrogen atoms from its hydroxyl groups, neutralizing free radicals. In biological systems, it may interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Salvianolic Acid B (Sal B)
Structure : A dimeric caffeic acid derivative with multiple hydroxyl groups and a complex tricyclic core (molecular weight: ~718.62 g/mol) .
Key Differences :
- Salvianolic acid B has a dimeric structure with ester linkages, whereas the target compound is monomeric with a propenoic acid backbone.
- The hydroxyl group positions differ: Sal B has 3,4-dihydroxy substitutions on both aromatic rings, while the target compound has 2,3- and 3,4-dihydroxy substitutions. Bioactivity: Sal B is well-documented for its neuroprotective and antioxidant effects, protecting against ischemia-reperfusion injury by reducing lipid peroxidation and enhancing energy metabolism .
(E)-3-(2,3-Dihydroxyphenyl)Prop-2-Enoic Acid
Structure: A simpler analogue with one 2,3-dihydroxyphenyl group attached to a propenoic acid chain (molecular weight: ~180.16 g/mol) . Key Differences:
Ester-Linked Dimer from
Structure : E-3-(3,4-dihydroxyphenyl)propyl 3-(3,4-dihydroxyphenyl)acrylate , featuring ester linkages instead of carboxylic acid groups (molecular weight: ~436.39 g/mol) .
Key Differences :
- The ester group reduces acidity and may alter membrane permeability compared to the target compound’s free carboxylic acids. Bioactivity: Not explicitly reported, but ester derivatives often exhibit modified pharmacokinetic profiles, such as delayed hydrolysis and prolonged activity.
Structural and Functional Data Table
Research Findings and Implications
Antioxidant Activity
- The target compound’s multiple hydroxyl groups and conjugated system enhance its ability to scavenge free radicals, similar to salvianolic acid B .
Pharmacokinetic Considerations
- The carboxyethenyl side chain may improve solubility compared to non-polar analogues, but the high hydroxyl content could limit blood-brain barrier penetration.
- Ester derivatives (e.g., ) might offer better bioavailability through delayed hydrolysis, a strategy worth exploring for the target compound .
Biological Activity
2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid, also known as SMND-309, is a stilbene derivative characterized by its complex structure and potential biological activities. This compound has garnered attention due to its antioxidant properties and its implications in various health-related studies.
- Molecular Formula : C18H14O8
- Molar Mass : 358.302 g/mol
- IUPAC Name : 2-[6-(2-carboxyeth-1-en-1-yl)-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid
- CAS Registry Number : 1065559-56-9
Biological Activity Overview
The biological activity of SMND-309 has been primarily studied in the context of its antioxidant properties, anti-inflammatory effects, and potential anticancer activities. The following sections detail these activities based on current research findings.
Antioxidant Activity
SMND-309 exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. Studies have shown that compounds with similar structural features often demonstrate varying degrees of radical scavenging ability.
| Compound | IC50 (µM) | Notes |
|---|---|---|
| SMND-309 | 1.09 | High radical scavenging activity |
| Caffeic Acid | 10–16 | Comparative lower activity |
| Dihydrocaffeic Acid | 7–8 | More active than caffeic acid |
The presence of hydroxyl groups in the structure contributes to the radical scavenging capabilities of SMND-309. The compound's ability to donate electrons effectively neutralizes free radicals, which is critical in preventing cellular damage associated with chronic diseases.
Anti-inflammatory Effects
Research indicates that SMND-309 may possess anti-inflammatory properties. It has been suggested that stilbene derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance:
- Inhibition of NF-kB Pathway : Similar compounds have been shown to inhibit the NF-kB pathway, reducing inflammation.
- Cytokine Modulation : Studies suggest that SMND-309 may modulate cytokine production, leading to decreased inflammation markers in vitro.
Anticancer Potential
Emerging studies have begun to explore the anticancer properties of SMND-309. Preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : SMND-309 has been observed to cause cell cycle arrest in cancer cell lines.
- Apoptotic Pathways : Activation of apoptotic pathways has been noted, indicating potential use in cancer therapy.
Case Studies
Several case studies have highlighted the biological activity of SMND-309:
-
Study on Antioxidant Capacity : A study involving various phenolic compounds demonstrated that SMND-309 had a superior capacity to scavenge DPPH radicals compared to other tested compounds.
- Methodology : The DPPH assay was employed to measure radical scavenging activity.
- Results : SMND-309 showed an IC50 value significantly lower than traditional antioxidants like ascorbic acid.
-
Inflammation Model Study : In an animal model of inflammation, administration of SMND-309 resulted in reduced swelling and pain response compared to control groups.
- Methodology : Carrageenan-induced paw edema model was utilized.
- Results : Significant reduction in edema was observed at doses correlating with antioxidant activity.
Q & A
Q. What are the recommended synthetic routes for producing this compound, and what reaction conditions optimize yield?
The compound can be synthesized via condensation reactions similar to structurally related cinnamic acid derivatives. For example, 3,4-diethoxybenzaldehyde and malonic acid are condensed in the presence of a base (e.g., sodium ethoxide) under reflux conditions in ethanol . Yield optimization requires precise control of stoichiometry, temperature (reflux at ~78°C for ethanol), and reaction time (typically 6–12 hours). Post-synthetic steps like decarboxylation may be necessary to achieve the final structure.
Q. How can researchers validate the compound’s structural integrity post-synthesis?
Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Compare aromatic proton signals (δ 6.5–7.5 ppm) and olefinic protons (δ 6.2–6.8 ppm, characteristic of E-configuration) with literature data .
- High-Performance Liquid Chromatography (HPLC): Assess purity using a C18 column with UV detection at 280 nm (common for polyphenolic acids) .
- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS in negative ion mode, expecting [M-H]⁻ peaks consistent with the molecular formula.
Q. What safety protocols are essential during handling?
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For aerosol exposure, use NIOSH-approved respirators (e.g., P95 for particulates) .
- Engineering Controls: Conduct reactions in fume hoods to minimize inhalation risks. Avoid water contamination by using closed waste systems .
Advanced Research Questions
Q. How do substituents (e.g., hydroxyl vs. methoxy groups) influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies indicate that hydroxyl groups at positions 2, 3, and 4 enhance antioxidant capacity via radical scavenging, while methoxy substitutions reduce solubility but increase metabolic stability. For example, 5-hydroxyferulic acid (a structural analog) shows altered binding affinities to enzymes like COX-2 due to methoxy positioning . Advanced SAR requires computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., enzyme inhibition kinetics).
Q. What methodologies resolve contradictions in reported physicochemical properties (e.g., solubility, logP)?
Discrepancies in solubility data may arise from polymorphic forms or pH-dependent ionization. To resolve:
- Dynamic Light Scattering (DLS): Measure aggregation states in aqueous buffers (pH 2–7).
- Shake-Flask Method: Determine logP by partitioning between octanol and water at physiological pH .
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures to clarify stability claims .
Q. How can researchers design experiments to probe the compound’s mechanism of action in inflammatory pathways?
- In Vitro Models: Use LPS-stimulated RAW 264.7 macrophages to measure TNF-α and IL-6 suppression via ELISA.
- Pathway Analysis: Employ Western blotting to track NF-κB phosphorylation or siRNA knockdown to validate target genes .
- Metabolomics: LC-MS/MS can identify phase II metabolites (e.g., glucuronides) to link bioavailability to efficacy .
Q. What strategies mitigate oxidative degradation during long-term storage?
- Stabilization: Store lyophilized powder at -80°C under argon. In solution, use antioxidants (e.g., 0.1% ascorbic acid) and buffer at pH 5–6 to minimize deprotonation-driven degradation .
- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC-UV .
Methodological Challenges and Solutions
Q. How to address low bioavailability in pharmacokinetic studies?
Q. What computational tools predict interactions with cytochrome P450 enzymes?
Use in silico platforms like Schrödinger’s BioLuminate or SwissADME to predict CYP3A4/2D6 metabolism. Cross-validate with human liver microsome assays and UPLC-QTOF-MS metabolite profiling .
Q. How to design a robust protocol for environmental impact assessment?
- Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure microbial breakdown in activated sludge.
- Ecotoxicology: Test acute toxicity in Daphnia magna (48h EC₅₀) and algal growth inhibition (72h IC₅₀) .
Collaboration and Interdisciplinary Research
Q. Which chemical engineering approaches enhance scalable synthesis?
Collaborate with experts in:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
